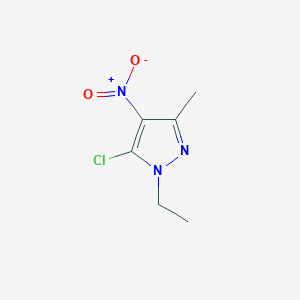5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole
CAS No.: 13551-74-1
Cat. No.: VC3416920
Molecular Formula: C6H8ClN3O2
Molecular Weight: 189.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 13551-74-1 |
|---|---|
| Molecular Formula | C6H8ClN3O2 |
| Molecular Weight | 189.6 g/mol |
| IUPAC Name | 5-chloro-1-ethyl-3-methyl-4-nitropyrazole |
| Standard InChI | InChI=1S/C6H8ClN3O2/c1-3-9-6(7)5(10(11)12)4(2)8-9/h3H2,1-2H3 |
| Standard InChI Key | JUEYFGYMSCITJF-UHFFFAOYSA-N |
| SMILES | CCN1C(=C(C(=N1)C)[N+](=O)[O-])Cl |
| Canonical SMILES | CCN1C(=C(C(=N1)C)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Characteristics
5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The compound features four distinct substituents: a chlorine atom at position 5, an ethyl group at position 1 (on one of the nitrogen atoms), a methyl group at position 3, and a nitro group at position 4.
Basic Identification Data
| Parameter | Value |
|---|---|
| Chemical Name | 5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole |
| CAS Registry Number | 13551-74-1 |
| Molecular Formula | C₆H₈ClN₃O₂ |
| Molecular Weight | 189.60 g/mol |
| InChI Key | JUEYFGYMSCITJF-UHFFFAOYSA-N |
| SMILES Notation | O=N+[O-] |
The compound features a planar pyrazole ring with the nitro group positioned adjacent to the chloro substituent. This arrangement creates a specific electronic distribution that influences the compound's reactivity patterns and potential applications in various fields of chemistry.
Physical and Chemical Properties
Understanding the physical and chemical properties of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole is essential for its proper handling, storage, and application in research or industrial settings.
Physical Properties
Spectroscopic Characteristics
For a related compound (5-Chloro-1-ethyl-4-nitro-1H-pyrazole):
¹H-NMR (400 MHz, CDCl₃): δ 8.16 (s, 1H), 4.26 (q, J=7 Hz, 2H), 1.50 (t, J=7 Hz, 3H) .
The target compound would likely show a similar pattern for the ethyl group, but would lack the singlet at δ 8.16 due to substitution at position 3, and would instead show a singlet for the methyl group at position 3.
Chemical Reactivity
The reactivity of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole is governed by the electronic and steric effects of its substituents on the pyrazole core.
Reactive Centers
-
Pyrazole Ring: Despite being aromatic, the electron-withdrawing nitro group reduces electron density in the ring, affecting its reactivity in electrophilic aromatic substitution reactions.
-
Chlorine at C5: This position can undergo nucleophilic aromatic substitution reactions, especially given the activating effect of the nitro group.
-
Nitro Group: Can be reduced to an amino group under appropriate conditions, significantly altering the electronic properties of the molecule.
-
N-Ethyl Group: Provides a site for potential N-dealkylation reactions under specific conditions.
The presence of both electron-withdrawing (chloro, nitro) and electron-donating (methyl) groups creates an interesting electronic distribution that can be exploited in various synthetic transformations.
Biological Activities and Applications
While direct biological activity data for 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole is limited in the available literature, insights can be gained from studies on structurally related compounds.
Insights from Related Compounds
A structurally similar compound, 5-chloro-3-methyl-4-nitro-1H-pyrazole (CMNP), has demonstrated significant biological activities:
"The compound 5‐chloro‐3‐methyl‐4‐nitro‐1H‐pyrazole (CMNP) is a pyrazole‐derivative that induces abscission selectively in mature citrus (Citrus sinensis) fruit when applied to the canopy and has herbicidal activity on plants when applied to roots" .
Research has revealed several mechanisms of action for CMNP:
-
Acts as an uncoupler in isolated mitochondria and chloroplasts
-
Inhibits alcohol dehydrogenase in citrus peel
-
Reduces ATP content in plant tissues
-
Affects phospholipase A₂ (PLA₂) and lipoxygenase (LOX) activities
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Precautionary Measures
The following precautionary statements apply:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P264: Wash thoroughly after handling
-
P271: Use only outdoors or in a well-ventilated area
-
P280: Wear protective gloves/protective clothing/eye protection/face protection
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed
These safety classifications indicate that the compound should be handled with appropriate precautions in laboratory settings, including the use of personal protective equipment and adequate ventilation.
Related Compounds and Structure-Activity Relationships
Several structurally related pyrazole derivatives provide context for understanding the properties and potential applications of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole.
Comparison with Key Structural Analogs
These comparisons highlight how subtle structural modifications can potentially affect the chemical, physical, and biological properties of these pyrazole derivatives. For example, the N1 substitution pattern (H vs. methyl vs. ethyl vs. phenyl) likely influences solubility, metabolic stability, and target binding characteristics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume